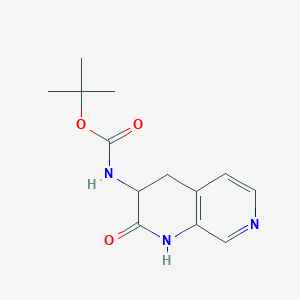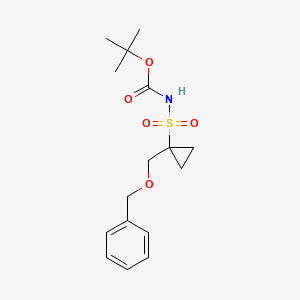
N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide: is a compound that features a cyclopropane ring, a benzyloxymethyl group, and a sulfonic acid amide moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a Boc group.
Formation of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group is added via a nucleophilic substitution reaction, typically using benzyl chloromethyl ether and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloromethyl ether in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted cyclopropane compounds .
Wissenschaftliche Forschungsanwendungen
N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the cyclopropane ring and sulfonic acid amide moiety contribute to its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-1-benzyloxymethyl-cyclopropane: Lacks the sulfonic acid amide moiety.
N-Boc-1-benzyloxymethyl-cyclopropanesulfonyl chloride: Contains a sulfonyl chloride group instead of the sulfonic acid amide.
N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid: Contains a sulfonic acid group instead of the sulfonic acid amide.
Uniqueness
N-Boc-1-benzyloxymethyl-cyclopropanesulfonic acid amide is unique due to the combination of the Boc-protected amine, benzyloxymethyl group, cyclopropane ring, and sulfonic acid amide moiety. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C16H23NO5S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
tert-butyl N-[1-(phenylmethoxymethyl)cyclopropyl]sulfonylcarbamate |
InChI |
InChI=1S/C16H23NO5S/c1-15(2,3)22-14(18)17-23(19,20)16(9-10-16)12-21-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
GYCDLFBTPIWRFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)
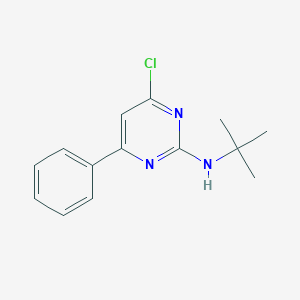
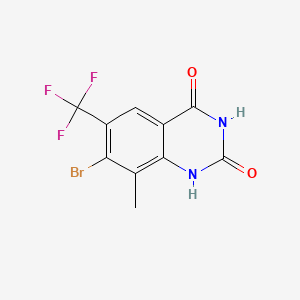
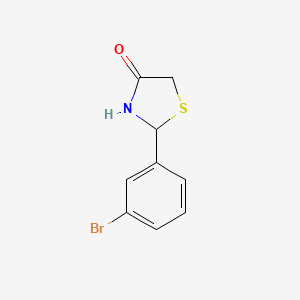
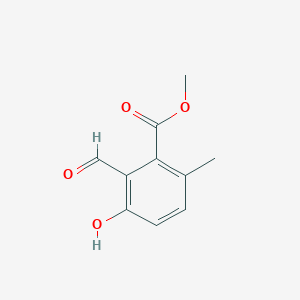
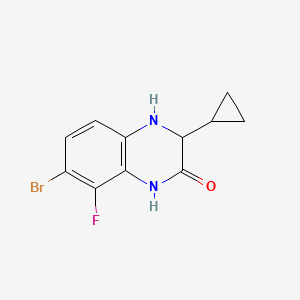
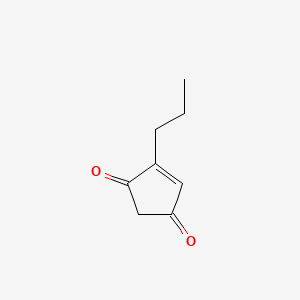
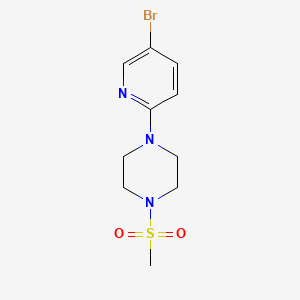
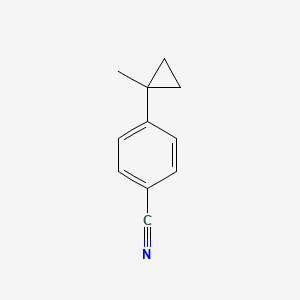
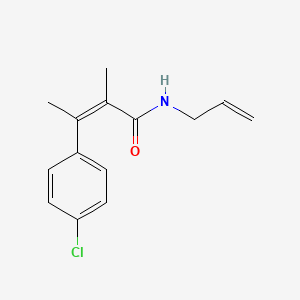
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
